molecular formula C20H36O B048019 6,10,14-Hexadecatrien-1-ol, 3,7,11,15-tetramethyl- CAS No. 51606-80-5

6,10,14-Hexadecatrien-1-ol, 3,7,11,15-tetramethyl-

Cat. No. B048019
CAS RN: 51606-80-5
M. Wt: 292.5 g/mol
InChI Key: ZKWFMIAGZQACFE-UHFFFAOYSA-N
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Description

“6,10,14-Hexadecatrien-1-ol, 3,7,11,15-tetramethyl-” is a chemical compound with the molecular formula C20H36O . It is also known by the synonyms “3,7,11,15-TETRAMETHYLHEXADECA-6,10,14-TRIEN-1-OL” and "all-trans-Geranyl Citronellol" .


Molecular Structure Analysis

The molecular weight of this compound is 292.5 g/mol . The InChI representation of its structure is InChI=1S/C20H36O/c1-17(2)9-6-10-18(3)11-7-12-19(4)13-8-14-20(5)15-16-21/h9,11,13,20-21H,6-8,10,12,14-16H2,1-5H3 . The compound has a complexity of 343 .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 292.5 g/mol . It has a XLogP3-AA value of 6.9, indicating its lipophilicity . It has one hydrogen bond donor and one hydrogen bond acceptor . The compound has 11 rotatable bonds . Its exact mass and monoisotopic mass are both 292.276615768 g/mol . The topological polar surface area is 20.2 Ų . It has 21 heavy atoms .

Scientific Research Applications

  • Synthesis of Polyprenyl-Substituted Polyprenols : It is used in the synthesis of polyprenyl-substituted polyprenols and their conversion into phosphates, important in biochemical processes and potentially pharmaceutical applications (Nagano, Nagasawa, & Sakuma, 1997).

  • Photodegradation of Chlorophyll : It has been observed as a product in the photodegradation of the chlorophyll phytyl chain in senescent leaves, contributing to understanding plant aging and decomposition (Rontani, Cuny, & Grossi, 1996).

  • Synthesis of Cocoa Pod Borer Moth Pheromone : The compound is used in the synthesis of cocoa pod borer moth pheromone, illustrating its role in entomology and pest control (Pereira & Cabezas, 2005).

  • Production of Spirotetronates : It is involved in the Diels-Alder reaction to produce a mixture of stereo- and regio-isomeric spirotetronates for synthesizing chlorothricolide (Okumura, Okazaki, Takeda, & Yoshii, 1989).

  • Intramolecular Diels-Alder Reaction : The compound's conformational flexibility is demonstrated in its ability to afford helical motifs, aiding in understanding true folding processes (Hetényi et al., 2005).

  • Secretions of Male Bumblebees : It is found in the complex mixture of secretions of male bumblebees, contributing to the understanding of chemical ecology and insect behavior (Bertsch, Schweer, & Titze, 2008).

properties

IUPAC Name

3,7,11,15-tetramethylhexadeca-6,10,14-trien-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H36O/c1-17(2)9-6-10-18(3)11-7-12-19(4)13-8-14-20(5)15-16-21/h9,11,13,20-21H,6-8,10,12,14-16H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKWFMIAGZQACFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC=C(C)CCC=C(C)CCC=C(C)C)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H36O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,10,14-Hexadecatrien-1-ol, 3,7,11,15-tetramethyl-

Synthesis routes and methods

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6,10,14-Hexadecatrien-1-ol, 3,7,11,15-tetramethyl-
Reactant of Route 2
6,10,14-Hexadecatrien-1-ol, 3,7,11,15-tetramethyl-
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6,10,14-Hexadecatrien-1-ol, 3,7,11,15-tetramethyl-
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6,10,14-Hexadecatrien-1-ol, 3,7,11,15-tetramethyl-
Reactant of Route 5
6,10,14-Hexadecatrien-1-ol, 3,7,11,15-tetramethyl-
Reactant of Route 6
6,10,14-Hexadecatrien-1-ol, 3,7,11,15-tetramethyl-

Citations

For This Compound
6
Citations
L Gang, J Fang, X Shunan, Z Yuguang… - International Journal of …, 2017 - ijabe.org
Abstract: Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS) was adopted to determine the changes in component of BG11-cultivated Desmodesmus sp.(BG11/8-10) …
Number of citations: 6 www.ijabe.org
L Honorato, JFD de Araujo, CC Ellis, AC Piffer… - MBio, 2022 - Am Soc Microbiol
In this study, we investigated the influence of fungal extracellular vesicles (EVs) during biofilm formation and morphogenesis in Candida albicans . Using crystal violet staining and …
Number of citations: 17 journals.asm.org
J Devi, M Arumugam, A Arivarasu… - Journal of Food …, 2020 - Wiley Online Library
Herbal curd was prepared by adding the Gymnema sylvestre leaf extract during fermentation and its activity against liver cancer was investigated on HepG2 cell lines by MTT (3‐[4,5‐…
Number of citations: 3 onlinelibrary.wiley.com
L Honorato, JF Demetrio, CC Ellis, A Piffer, Y Pereira… - bioRxiv, 2021 - biorxiv.org
The ability to undergo morphological changes during adaptation to distinct environments is exploited by Candida albicans and has a direct impact on virulence. In this study, we …
Number of citations: 7 www.biorxiv.org
MM Lisangan, R SYarief, WP Rahayu… - 2020 - repository.unipa.ac.id
The objective of this study was to investigate the antifungal activity of kebar grass (Biophytum petersianum Klotzsch) extract (KGE) on the mycelial growth, conidiation and morphological …
Number of citations: 0 repository.unipa.ac.id
RDN Hastuti - Pusat Kajian Lingkungan dan Konservasi Alam … - researchgate.net
Biodiversity has a function as a source of germplasm to support plant development for medicinal plants. Mulberries (Morus sp) have known as plant with variety benefits as a medicinal …
Number of citations: 0 www.researchgate.net

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